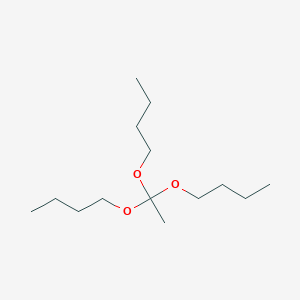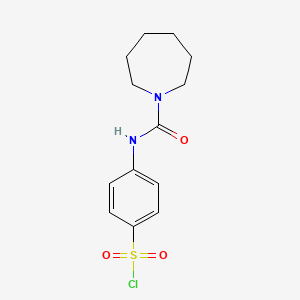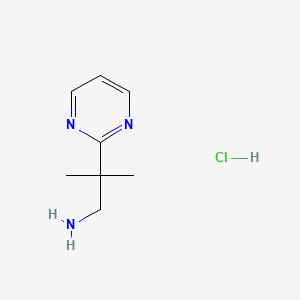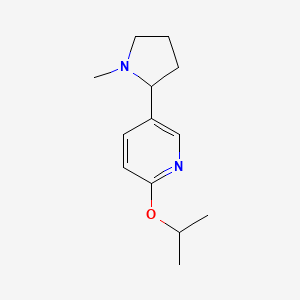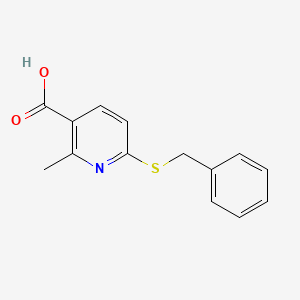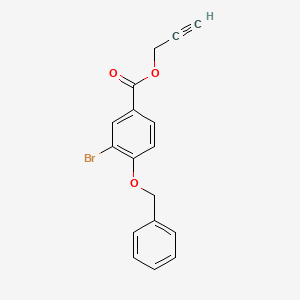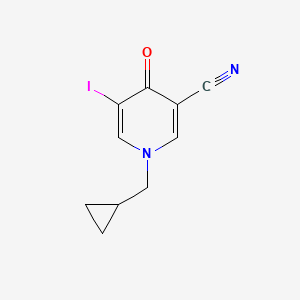
1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a cyclopropylmethyl group, an iodine atom, a carbonitrile group, and a dihydropyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile involves several steps. One common method includes the reaction of cyclopropylmethyl bromide with 3-cyano-4-oxo-1,4-dihydropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The iodination step involves the use of iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonitrile group to an amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While these compounds share a similar core structure, the presence of different substituents like the cyclopropylmethyl group and iodine atom in this compound imparts unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets that may not be possible with other dihydropyridines .
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
These compounds are primarily used as calcium channel blockers in the treatment of cardiovascular diseases, highlighting the potential pharmacological relevance of this compound.
Properties
Molecular Formula |
C10H9IN2O |
|---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-5-iodo-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9IN2O/c11-9-6-13(4-7-1-2-7)5-8(3-12)10(9)14/h5-7H,1-2,4H2 |
InChI Key |
FFWHBFYTNWPMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C(=O)C(=C2)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


